molecular formula C14H20N2 B184515 2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole CAS No. 159497-37-7

2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole

Cat. No. B184515
M. Wt: 216.32 g/mol
InChI Key: MKFAAQPMZNXLET-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that is commonly used as a precursor in the synthesis of different drugs and pharmaceuticals.

Mechanism Of Action

The mechanism of action of 2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which are involved in the development of neurological disorders.

Biochemical And Physiological Effects

2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. It also has neuroprotective effects by inhibiting the activity of enzymes involved in the development of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole in lab experiments is its high yield and purity. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on 2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole. One of the areas of interest is its potential use in the treatment of other types of cancer, such as pancreatic and ovarian cancer. Moreover, further studies are needed to fully understand its mechanism of action and to develop more effective drugs based on this compound. Additionally, research on its potential use in the treatment of neurological disorders is also an area of interest.

Synthesis Methods

The synthesis of 2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole involves the reaction of 2-(chloromethyl)-1,3-dihydroisoindole with (S)-1-methylpyrrolidine in the presence of a base. This reaction leads to the formation of the desired compound with high yield and purity.

Scientific Research Applications

2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole has been extensively studied for its potential applications in various fields. It has been found to have significant activity against different types of cancer cells, including breast, lung, and prostate cancer cells. Moreover, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

159497-37-7

Product Name

2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole

InChI

InChI=1S/C14H20N2/c1-15-8-4-7-14(15)11-16-9-12-5-2-3-6-13(12)10-16/h2-3,5-6,14H,4,7-11H2,1H3/t14-/m0/s1

InChI Key

MKFAAQPMZNXLET-AWEZNQCLSA-N

Isomeric SMILES

CN1CCC[C@H]1CN2CC3=CC=CC=C3C2

SMILES

CN1CCCC1CN2CC3=CC=CC=C3C2

Canonical SMILES

CN1CCCC1CN2CC3=CC=CC=C3C2

Origin of Product

United States

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